molecular formula C17H28N4O3 B7449765 4-[4-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]piperidin-1-yl]-1H-pyrimidin-6-one

4-[4-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]piperidin-1-yl]-1H-pyrimidin-6-one

Cat. No. B7449765
M. Wt: 336.4 g/mol
InChI Key: GUOPGDWWOMRKGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]piperidin-1-yl]-1H-pyrimidin-6-one is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-[4-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]piperidin-1-yl]-1H-pyrimidin-6-one involves the selective inhibition of the P2X7 receptor, which is a ligand-gated ion channel that plays a crucial role in various biological processes such as inflammation, cell death, and immune response. By inhibiting the P2X7 receptor, this compound can modulate the downstream signaling pathways involved in these processes, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[4-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]piperidin-1-yl]-1H-pyrimidin-6-one are mainly related to its selective inhibition of the P2X7 receptor. This compound has been found to reduce the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to inhibit the formation of inflammasomes, which are involved in the development of various inflammatory diseases. In addition, this compound has been shown to induce apoptosis in cancer cells, leading to its potential use as a therapeutic agent for cancer treatment.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[4-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]piperidin-1-yl]-1H-pyrimidin-6-one in lab experiments are its high selectivity and potency for the P2X7 receptor, which allows for precise modulation of this receptor's activity. In addition, this compound has been extensively studied in various in vitro and in vivo models, providing a wealth of data for its potential applications. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further optimization of its pharmacokinetic properties for its clinical use.

Future Directions

There are several future directions for the research on 4-[4-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]piperidin-1-yl]-1H-pyrimidin-6-one. One of the potential directions is the development of novel drugs targeting the P2X7 receptor using this compound as a lead compound. Another direction is the investigation of the potential therapeutic effects of this compound in various neurological disorders, such as chronic pain and neurodegenerative diseases. Furthermore, the potential use of this compound as a diagnostic tool for cancer detection and monitoring can also be explored.

Synthesis Methods

The synthesis method of 4-[4-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]piperidin-1-yl]-1H-pyrimidin-6-one involves the reaction of 2-(2,6-dimethylmorpholin-4-yl)ethan-1-ol with 4-(4-chlorobutyl)piperidine in the presence of potassium carbonate. This is followed by the reaction of the resulting compound with 6-chloropyrimidin-4-one in the presence of cesium carbonate. The final product is obtained by purification using column chromatography.

Scientific Research Applications

4-[4-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]piperidin-1-yl]-1H-pyrimidin-6-one has been extensively studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been found to act as a selective antagonist of the P2X7 receptor, which is involved in various neurological disorders such as chronic pain, epilepsy, and neurodegenerative diseases. In cancer research, this compound has shown promising results as a potential therapeutic agent for the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia. In drug discovery, this compound has been used as a lead compound for the development of novel drugs targeting the P2X7 receptor.

properties

IUPAC Name

4-[4-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]piperidin-1-yl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O3/c1-13-10-20(11-14(2)24-13)7-8-23-15-3-5-21(6-4-15)16-9-17(22)19-12-18-16/h9,12-15H,3-8,10-11H2,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOPGDWWOMRKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCOC2CCN(CC2)C3=CC(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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